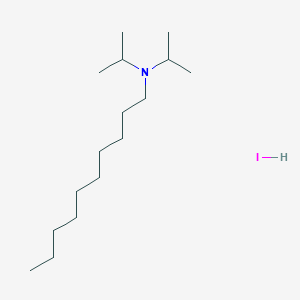

N,N-di(propan-2-yl)decan-1-amine

Description

N,N-Di(propan-2-yl)decan-1-amine is a tertiary aliphatic amine with a linear decyl (C10) backbone and two isopropyl (propan-2-yl) groups attached to the nitrogen atom. Its molecular formula is C₁₆H₃₅N, and its structure combines hydrophobicity from the long alkyl chain with steric hindrance due to the branched isopropyl substituents. This compound is synthesized via alkylation of decan-1-amine with isopropyl halides or through reductive amination of decanal with isopropylamine under catalytic conditions. Such amines are typically used in surfactants, corrosion inhibitors, or as intermediates in organic synthesis, leveraging their nucleophilic and phase-transfer properties .

Properties

CAS No. |

120186-27-8 |

|---|---|

Molecular Formula |

C16H36IN |

Molecular Weight |

369.37 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)decan-1-amine;hydroiodide |

InChI |

InChI=1S/C16H35N.HI/c1-6-7-8-9-10-11-12-13-14-17(15(2)3)16(4)5;/h15-16H,6-14H2,1-5H3;1H |

InChI Key |

RDNMOYZEMHOLIF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCN(C(C)C)C(C)C.I |

Canonical SMILES |

CCCCCCCCCCN(C(C)C)C(C)C.I |

Synonyms |

IEM 1194 IEM-1194 N-decyl-N,N-diisopropylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of N,N-di(propan-2-yl)decan-1-amine are influenced by its alkyl chain length and substituent branching. Below is a comparative analysis with analogous amines:

Table 1: Key Properties of this compound and Related Amines

Key Differences:

Branching and Steric Effects :

- The isopropyl groups in this compound create significant steric hindrance, reducing its nucleophilicity compared to N,N-diethyl-decan-1-amine. This makes the latter more reactive in alkylation or acylation reactions.

- In contrast, diallylamine’s allyl substituents enhance conjugation and reactivity in polymerization or cycloaddition reactions .

Hydrophobicity: The C10 chain in this compound confers high hydrophobicity, limiting its solubility in polar solvents like water or ethanol. Shorter-chain analogs, such as diallylamine, exhibit better miscibility in these solvents .

Aromatic vs. Aliphatic Systems :

- N,N-Diisopropylaniline (aromatic) has distinct electronic properties due to the benzene ring, enabling π-π interactions absent in aliphatic amines. This makes it more suitable for applications requiring aromatic stabilization, such as drug synthesis .

Research Findings and Functional Insights

Thermal Stability :

Long-chain branched amines like this compound exhibit higher thermal stability (decomposition >250°C) compared to linear analogs (e.g., N,N-dimethyldodecylamine), attributed to reduced molecular mobility from branching .

Surface Activity: The compound’s surfactant efficiency (critical micelle concentration, CMC) is lower than that of N,N-diethyl-decan-1-amine due to reduced polarity. However, its micelles are more stable in nonpolar environments, useful in lubricant formulations .

Biological Interactions : Unlike aromatic amines (e.g., N,N-diisopropylaniline), aliphatic amines like this compound show minimal DNA intercalation but may disrupt lipid membranes due to their amphiphilic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.